6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method involves the reaction of 2-aminopyridine with various aldehydes and ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . The compound’s ability to bind to DNA and RNA also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but differs in the nitrogen position within the ring.
Imidazo[1,2-a]pyridine: Shares the same core structure but may have different substituents.
Imidazo[1,2-a]pyridazine: Another related compound with a different ring structure.
Uniqueness
6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C14H12N4O |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-methyl-N-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N4O/c1-10-5-6-13-16-11(9-18(13)8-10)14(19)17-12-4-2-3-7-15-12/h2-9H,1H3,(H,15,17,19) |
InChI Key |
UNPGKMLPGOWBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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